3-Acetoxy-3',5'-dichlorobenzophenone
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Overview
Description
3-Acetoxy-3’,5’-dichlorobenzophenone is an organic compound with the molecular formula C15H10Cl2O3 It is a derivative of benzophenone, characterized by the presence of acetoxy and dichloro substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-3’,5’-dichlorobenzophenone typically involves the acetylation of 3,5-dichlorobenzophenone. One common method is the Friedel-Crafts acylation reaction, where 3,5-dichlorobenzophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Reaction:
3,5-dichlorobenzophenone+acetic anhydrideAlCl33-Acetoxy-3’,5’-dichlorobenzophenone+HCl
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-3’,5’-dichlorobenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’,5’-dichlorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding hydroxyl compound.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the carbonyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted benzophenones.
Hydrolysis: Formation of 3,5-dichlorobenzophenone and acetic acid.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
3-Acetoxy-3’,5’-dichlorobenzophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential biological activity and as a precursor in drug synthesis.
Analytical Chemistry: Used as a reference compound in chromatographic and spectroscopic analyses.
Mechanism of Action
The mechanism by which 3-Acetoxy-3’,5’-dichlorobenzophenone exerts its effects depends on its chemical structure and the nature of its interactions with other molecules. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming a hydroxyl group, which can further participate in hydrogen bonding and other interactions. The dichloro substituents can influence the compound’s reactivity and stability by electron-withdrawing effects, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
3-Acetoxy-3’,5’-dichlorobenzophenone can be compared with other benzophenone derivatives such as:
3,5-Dichlorobenzophenone: Lacks the acetoxy group, making it less reactive in certain substitution and hydrolysis reactions.
3-Acetoxybenzophenone: Lacks the dichloro substituents, affecting its electron density and reactivity.
3,5-Dichloro-4’-hydroxybenzophenone: Contains a hydroxyl group instead of an acetoxy group, influencing its solubility and hydrogen bonding capabilities.
Properties
IUPAC Name |
[3-(3,5-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-4-2-3-10(7-14)15(19)11-5-12(16)8-13(17)6-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDIUKSETSQTBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641670 |
Source
|
Record name | 3-(3,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-34-2 |
Source
|
Record name | [3-(Acetyloxy)phenyl](3,5-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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